4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N~5~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N~5~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine with 1,3-diketones or β-ketoesters.
Nitration and chlorination: The pyrazole rings are then nitrated and chlorinated to introduce the nitro and chloro groups.
Coupling reactions:
Final assembly: The final compound is assembled by linking the pyrazole rings through amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Batch or continuous flow reactors: for the initial formation of pyrazole rings.
Nitration and chlorination: steps conducted under controlled temperature and pressure conditions.
Purification: steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N~5~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Amino derivatives: Reduction of the nitro group yields amino derivatives.
Substituted pyrazoles: Substitution reactions yield various substituted pyrazole derivatives.
Scientific Research Applications
4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N~5~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N~5~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It may modulate receptor activity by binding to receptor sites and altering their function.
Pathways involved: The compound may affect various signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitro-1H-pyrazole: A simpler compound with similar functional groups.
1,5-Dimethyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with similar structural features.
Uniqueness
4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-N~5~-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its complex structure, which combines multiple pyrazole rings and various functional groups
Properties
Molecular Formula |
C16H18ClN9O4 |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18ClN9O4/c1-9-11(6-18-23(9)2)21-16(28)14-12(7-19-24(14)3)20-13(27)4-5-25-8-10(17)15(22-25)26(29)30/h6-8H,4-5H2,1-3H3,(H,20,27)(H,21,28) |
InChI Key |
YSKAHULZAYFFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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